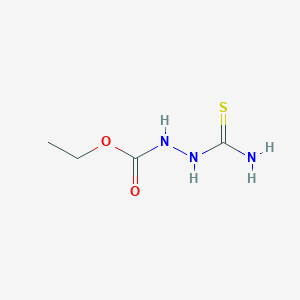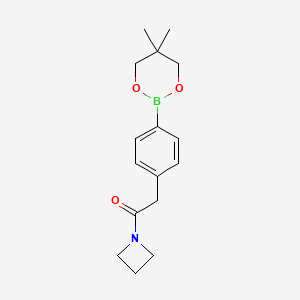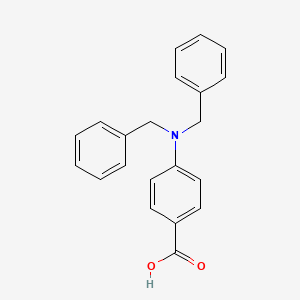
NSC 60540
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 60540 is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a hydrazine carboxylate moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamothioylhydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-carbamothioylhydrazine-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical methods ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: NSC 60540 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reaction carried out in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
NSC 60540 has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous.
Mechanism of Action
The mechanism of action of ethyl 2-carbamothioylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrazine moiety can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.
Comparison with Similar Compounds
NSC 60540 can be compared with other similar compounds, such as:
Ethyl hydrazinecarboxylate: Lacks the carbamothioyl group, resulting in different reactivity and applications.
Thiourea derivatives: Share the carbamothioyl group but differ in the attached functional groups, leading to variations in chemical behavior and biological activity.
Hydrazine derivatives: Include a wide range of compounds with diverse structures and properties, highlighting the unique combination of functional groups in ethyl 2-carbamothioylhydrazine-1-carboxylate.
Properties
CAS No. |
6628-16-6 |
|---|---|
Molecular Formula |
C4H9N3O2S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
ethyl N-(carbamothioylamino)carbamate |
InChI |
InChI=1S/C4H9N3O2S/c1-2-9-4(8)7-6-3(5)10/h2H2,1H3,(H,7,8)(H3,5,6,10) |
InChI Key |
BRZPYIOLBLFJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B8769580.png)


![ethyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8769607.png)

![ethyl 2-amino-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B8769626.png)

![3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one](/img/structure/B8769643.png)
